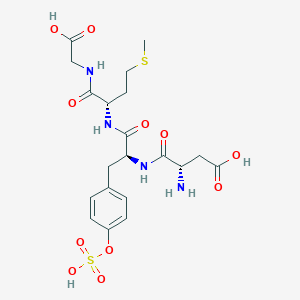

Cholecystokinin Octapeptide (1-4) (sulfated)

Übersicht

Beschreibung

Cholecystokinin (CCK) was initially discovered in 1928 as a gallbladder contraction factor in jejunal extracts. It belongs to a peptide family that includes frog skin peptides (caerulein and phyllocaerulein) and the protochordean neuropeptide cionin. In mammals, CCK and gastrin are the only family members. CCK peptides are synthesized in small intestinal endocrine I-cells and cerebral neurons. Additionally, CCK is expressed in various endocrine glands, peripheral nerves, kidney cells, cardiac myocytes, and immune system cells. These peptides play essential roles in stimulating pancreatic enzyme secretion, gallbladder contraction, gut motility, satiety, and inhibiting stomach acid secretion. They also function as major neurotransmitters in the brain and periphery, stimulating calcitonin, insulin, and glucagon secretion. CCK peptides may even act as natriuretic peptides in the kidneys. The plasma forms include CCK-58, -33, -22, and -8, with the smaller CCK-8 and -5 being potent neurotransmitters. Over the last few decades, CCK expression has been observed in tumors, including neuroendocrine tumors, cerebral astrocytomas, gliomas, acoustic neuromas, and specific pediatric tumors. Recently, a metastatic islet cell tumor was found to cause a specific CCKoma syndrome, suggesting that circulating CCK could serve as a useful tumor marker .

Synthesis Analysis

Cholecystokinin peptides are derived from proCCK, which contains a C-terminal bioactive YMGWMDFamide sequence. The Y-residue in this sequence is partly O-sulfated. The synthesis of CCK involves the enzymatic processing of proCCK to yield various forms, including CCK-58, -33, -22, and -8. These peptides are synthesized in specific cells within the gastrointestinal tract and the brain .

Molecular Structure Analysis

The core of the bioactive sequences in CCK peptides is the common C-terminal tetrapeptide amide. Notably, the C-terminal sequence of CCK is unique and partly O-sulfated. This sulfation contributes to its biological activity. The CCK family also includes gastrin, which shares homology with CCK .

Chemical Reactions Analysis

CCK peptides interact with two main receptors: the CCK 1 receptor and the CCK-B or CCK 2 receptor (the “brain” receptor). The CCK 1 receptor binds with high affinity to amidated and sulfated CCK peptides. In contrast, the affinity for non-sulfated CCK peptides and gastrins is negligible. The CCK-B receptor is predominant in the brain .

Physical And Chemical Properties Analysis

The plasma forms of CCK include CCK-58, -33, -22, and -8. Among these, CCK-8 and -5 are potent neurotransmitters. The sulfated C-terminal sequence contributes to their biological activity .

Wissenschaftliche Forschungsanwendungen

-

Gastrointestinal System

- Cholecystokinin, also known as CCK, is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein .

- It is synthesized and secreted by enteroendocrine cells in the duodenum, the first portion of the small intestine .

- CCK leads to the release of bile and digestive enzymes .

- It also acts as an appetite suppressant and has been studied for weight management regimens .

-

Neuroscience

-

Endocrinology

- CCK is expressed in several endocrine glands (pituitary cells, thyroid C-cells, pancreatic islets, the adrenals, and the testes); in peripheral nerves; in cortical and medullary kidney cells; in cardial myocytes; and in cells of the immune system .

- CCK peptides stimulate pancreatic enzyme secretion and growth, gallbladder contraction, and gut motility, satiety and inhibit acid secretion from the stomach .

- Moreover, they are major neurotransmitters in the brain and the periphery .

- CCK peptides also stimulate calcitonin, insulin, and glucagon secretion, and they may act as natriuretic peptides in the kidneys .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O11S2/c1-36-7-6-14(19(30)22-10-17(27)28)23-20(31)15(24-18(29)13(21)9-16(25)26)8-11-2-4-12(5-3-11)35-37(32,33)34/h2-5,13-15H,6-10,21H2,1H3,(H,22,30)(H,23,31)(H,24,29)(H,25,26)(H,27,28)(H,32,33,34)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNVQUAQEBTIEB-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholecystokinin Octapeptide (1-4) (sulfated) | |

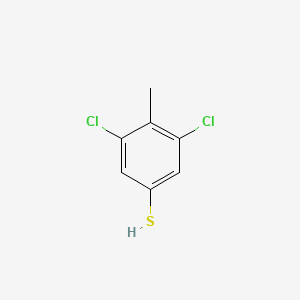

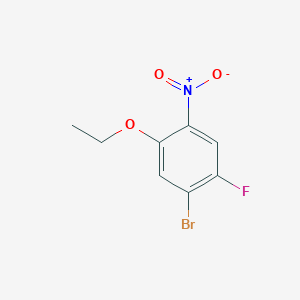

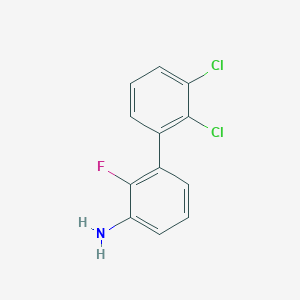

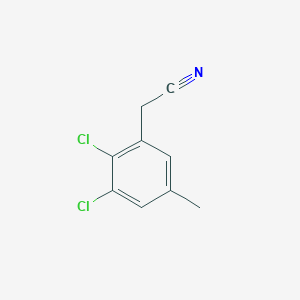

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

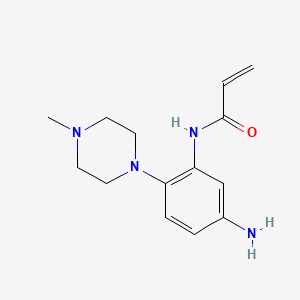

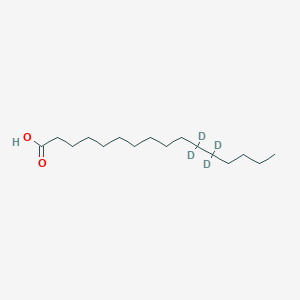

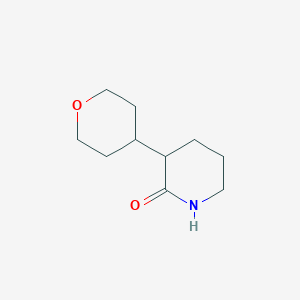

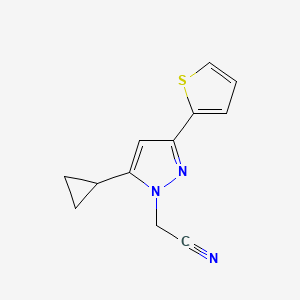

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)

![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)

![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)